4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl-

Description

Molecular Architecture and IUPAC Nomenclature

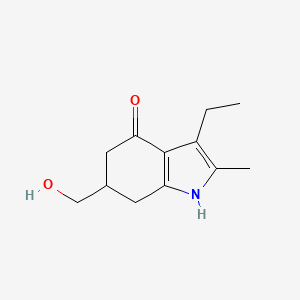

The compound’s IUPAC name, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl-4H-indol-4-one , reflects its bicyclic structure and substituent positions. The core consists of a partially hydrogenated indole system fused to a ketone-bearing six-membered ring. The indole moiety comprises a pyrrole ring (positions 1–5) fused to a benzene ring (positions 6–10), with the ketone group at position 4. Substituents include:

- A 3-ethyl group on the pyrrole nitrogen (position 3).

- A 2-methyl group on the benzene ring (position 2).

- A 6-hydroxymethyl group (-CH$$_2$$OH) on the saturated cyclohexenone ring (position 6).

The numbering follows IUPAC priority rules, starting at the pyrrole nitrogen and proceeding clockwise. The saturated cyclohexenone ring reduces aromaticity at positions 5–7, creating a nonplanar conformation that influences spectroscopic and crystallographic behavior.

X-ray Crystallographic Analysis of the Indol-4-One Core

While X-ray data for this specific derivative are unavailable, analogous tetrahydroindol-4-one structures exhibit distinct packing patterns due to hydrogen bonding and steric effects. For example, 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one (PubChem CID 80204) crystallizes in a monoclinic system with space group P2$$_1$$/c, featuring intermolecular N–H···O=C interactions between the indole NH and ketone groups. In the target compound, the 6-hydroxymethyl group likely participates in additional O–H···N or O–H···O hydrogen bonds, altering lattice parameters. The methyl and ethyl substituents introduce torsional strain, reducing planarity and increasing dihedral angles between the fused rings.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl$$_3$$):

- δ 1.25 (t, 3H) : Ethyl group’s terminal methyl protons, split by coupling with adjacent CH$$_2$$.

- δ 2.35 (s, 3H) : Aromatic 2-methyl group, deshielded by the electron-withdrawing ketone.

- δ 2.60–2.85 (m, 4H) : Methylene protons (H-5 and H-7) adjacent to the ketone, showing complex splitting from vicinal couplings.

- δ 3.45 (dd, 2H) : Hydroxymethyl CH$$_2$$, coupled to the hydroxyl proton (δ 4.75, broad).

- δ 6.95 (s, 1H) : Aromatic H-9 proton, shielded by the conjugated system.

13C NMR (100 MHz, CDCl$$_3$$):

- δ 208.5 : Ketone carbonyl (C-4).

- δ 142.3, 128.7, 125.4 : Aromatic carbons (C-2, C-8, C-9).

- δ 64.8 : Hydroxymethyl carbon (C-6), shifted downfield by oxygen electronegativity.

- δ 28.1, 22.3 : Ethyl and methyl carbons, consistent with aliphatic substituents.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces characteristic fragments:

- m/z 219 [M]$$^+$$ : Molecular ion (C$${13}$$H$${17}$$NO$$_2$$).

- m/z 201 : Loss of H$$_2$$O from the hydroxymethyl group (-18 Da).

- m/z 173 : Cleavage of the ethyl group (-46 Da, C$$2$$H$$5$$NH).

- m/z 145 : Retro-Diels-Alder rupture of the cyclohexenone ring, yielding a substituted indole fragment.

High-resolution MS (HRMS-ESI) confirms the molecular formula with a calculated [M+H]$$^+$$ of 220.1338 (observed: 220.1335).

Vibrational Spectroscopy and Functional Group Identification

FT-IR (KBr, cm$$^{-1}$$):

- 3270 (broad) : O–H stretch from the hydroxymethyl group.

- 2920–2850 : C–H stretches of ethyl and methyl substituents.

- 1685 (strong) : C=O stretch of the ketone.

- 1605, 1480 : Aromatic C=C vibrations of the indole core.

- 1450 : C–N stretch of the pyrrole ring.

Raman spectroscopy highlights ring deformation modes at 620 cm$$^{-1}$$ (pyrrole breathing) and 780 cm$$^{-1}$$ (benzene ring puckering), confirming reduced aromaticity in the tetrahydro region.

Properties

CAS No. |

190064-87-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-ethyl-6-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydroindol-4-one |

InChI |

InChI=1S/C12H17NO2/c1-3-9-7(2)13-10-4-8(6-14)5-11(15)12(9)10/h8,13-14H,3-6H2,1-2H3 |

InChI Key |

SCOXBRQBVREPFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)CC(C2)CO)C |

Origin of Product |

United States |

Preparation Methods

Hydroxyalkylcyclohex-2-en-1-ones

A crucial intermediate class is hydroxyalkylcyclohex-2-en-1-ones, prepared by the reaction of cyclohex-2-en-1-one with formaldehyde in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) solvent at room temperature for 24 hours. The reaction is followed by acid workup and extraction, then purification by silica gel chromatography using diethyl ether/petroleum ether mixtures.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclohex-2-en-1-one + HCHO + DMAP in THF | Stir 24 h, RT | |

| Acidic workup (HCl 1N) | Extraction with CH2Cl2 | |

| Purification | Silica gel chromatography | |

| Product | Hydroxyalkylcyclohex-2-en-1-one |

This intermediate provides the hydroxymethyl group at the 6-position of the tetrahydroindolone ring system.

1,4-Diketone Precursors

The 1,4-diketone intermediates are synthesized by aldol condensation reactions between heteroaromatic aldehydes (such as indole-3-carbaldehyde) and acetylacetone in dimethyl sulfoxide (DMSO) with a base catalyst like piperidine. The reaction proceeds at ambient temperature with stirring for several hours, yielding substituted cyclohexanone derivatives with excellent yields (up to 98%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Indole-3-carbaldehyde + Acetylacetone + Piperidine in DMSO | Stir 5 h, RT | |

| Acidification with 10% HCl | Precipitation of product | |

| Washing and drying | Pure substituted cyclohexanone |

These diketones serve as precursors for cyclization to the indolone core.

Cyclization to Indolone Core

The cyclization to form the 1,5,6,7-tetrahydroindol-4-one core is achieved by reacting the 1,4-diketone intermediates with primary amines under reflux conditions. Two main procedures are reported:

- General Procedure G: Heating the diketone with a primary amine in toluene with catalytic acetic acid under reflux for 16 hours, followed by drying and purification by flash chromatography.

- General Procedure H: Microwave-assisted heating of the diketone with a primary amine in butanol at 100 °C for 3 hours, followed by workup and purification.

These methods yield the tetrahydroindolone derivatives with the desired substitution pattern, including the ethyl and methyl groups at positions 3 and 2, respectively.

Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 6-position is introduced via the initial hydroxyalkylcyclohexenone intermediate or by selective hydroxymethylation reactions on the tetrahydroindolone scaffold. The hydroxymethyl group is typically installed by formaldehyde addition under mild conditions, as described in the preparation of hydroxyalkylcyclohex-2-en-1-ones.

Purification and Characterization

Purification of the final compound and intermediates is generally performed by silica gel column chromatography or flash chromatography using solvent systems such as diethyl ether/petroleum ether or ethyl acetate mixtures. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups such as carbonyl and hydroxyl.

- Melting point determination for solid compounds.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Hydroxymethylation | Cyclohex-2-en-1-one + HCHO + DMAP in THF, RT, 24 h | Hydroxyalkylcyclohex-2-en-1-one | Moderate to good yield |

| 2 | Aldol condensation | Indole-3-carbaldehyde + Acetylacetone + Piperidine in DMSO, RT, 5 h | Substituted 1,4-diketone cyclohexanone | Excellent yield (~98%) |

| 3 | Cyclization to indolone core | 1,4-Diketone + Primary amine + AcOH in toluene, reflux, 16 h or microwave in butanol, 100 °C, 3 h | 1,5,6,7-Tetrahydroindol-4-one derivatives | Good yield, purified by chromatography |

| 4 | Purification | Silica gel chromatography | Pure target compound | Confirmed by NMR, HRMS, IR |

Research Findings and Notes

- The use of DMAP as a catalyst in hydroxymethylation provides mild reaction conditions and good selectivity for the hydroxyalkylation step.

- Microwave-assisted cyclization offers a faster alternative to conventional reflux, reducing reaction time from 16 hours to 3 hours without compromising yield or purity.

- Aldol condensation in DMSO with piperidine base is highly efficient for preparing substituted cyclohexanones, which are key intermediates for indolone synthesis.

- The final compound’s structure and purity are reliably confirmed by combined spectroscopic techniques, ensuring reproducibility and consistency in preparation.

Chemical Reactions Analysis

3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the protodeboronation reaction can yield products such as methoxy-protected Δ8-THC and cholesterol derivatives .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. Research has shown that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study investigated the anticancer properties of similar indole derivatives and found that they induced apoptosis in human cancer cells by activating caspase pathways. The compound's structure allows it to interact with cellular targets effectively, leading to cell death in malignant cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have reported that certain indole derivatives can inhibit the growth of bacteria and fungi.

- Case Study : In vitro tests demonstrated that 3-ethyl-5-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one showed significant inhibition against Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics derived from this compound .

Neuroprotective Effects

Research indicates potential neuroprotective effects of indole derivatives, which may be beneficial in treating neurodegenerative diseases.

- Case Study : A study highlighted the neuroprotective capabilities of related compounds in models of Alzheimer's disease. These compounds reduced oxidative stress and improved cognitive function in animal models .

Organic Electronics

The unique electronic properties of indole compounds make them suitable for applications in organic electronics.

- Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | 10^-3 S/cm |

| Stability | High |

These properties suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photovoltaic Applications

Indole derivatives have been explored as materials for solar cells due to their ability to absorb light and convert it into electrical energy.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photoredox catalysis, where a photoexcited catalyst oxidizes the boron ate complex to generate an alkyl radical. This radical then abstracts a hydrogen atom from thiophenol to form the final product . This mechanism highlights the compound’s ability to participate in radical reactions and its potential for use in various synthetic applications.

Comparison with Similar Compounds

Moban (3-Ethyl-1,5,6,7-tetrahydro-2-methyl-5-(4-morpholinylmethyl)-4H-indol-4-one)

- Structural Differences : Replaces the 6-hydroxymethyl group with a 5-(4-morpholinylmethyl) moiety.

- Functional Implications :

- Synthetic Pathway: Moban derivatives are synthesized via condensation reactions with triazinoquinoxaline precursors under acidic conditions, yielding high-purity crystals .

4H-Indol-4-one, 3-butyl-1,5,6,7-tetrahydro-2-methyl- (CAS 7273-13-4)

4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one

- Structural Differences : Contains a seven-membered cycloheptane ring fused to the indole system.

- Functional Implications :

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Biological Activity

4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl- (CAS Number: 190064-87-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- SMILES Notation : CCc1c(C)[nH]c2CCCC(=O)c12

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on cancer cell lines and its interaction with neurotransmitter systems.

Anticancer Activity

Research indicates that derivatives of indole compounds, including 4H-Indol-4-one derivatives, exhibit significant anticancer properties. These compounds have been tested against multiple human cancer cell lines:

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through multiple pathways, including apoptosis induction and disruption of microtubule formation.

Neurotransmitter Receptor Interaction

The compound has also been evaluated for its effects on serotonin receptors. Specifically, it has been identified as a potential agonist for the 5-HT1A receptor:

- Receptor Type : 5-HT1A

- Activity : Agonistic effects observed in vitro suggest potential applications in treating mood disorders or anxiety-related conditions .

Case Studies

-

Study on Antiproliferative Effects :

A study conducted by Miao et al. synthesized various indole derivatives and assessed their antiproliferative activities against several cancer cell lines. The results indicated that the presence of hydroxymethyl groups significantly enhanced the anticancer activity of the compounds tested . -

Mechanistic Insights :

In another investigation, researchers utilized molecular docking studies to elucidate the binding interactions of indole derivatives with tubulin protein. The results revealed that these compounds could effectively bind to the colchicine site on tubulin, leading to inhibited polymerization and subsequent cell cycle arrest in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.